molecular formula C10H17NO2 B1346510 1-(3-Methylpiperidin-1-yl)butane-1,3-dione CAS No. 92671-71-1

1-(3-Methylpiperidin-1-yl)butane-1,3-dione

Cat. No.: B1346510
CAS No.: 92671-71-1
M. Wt: 183.25 g/mol
InChI Key: IFEKQKFWZADYMY-UHFFFAOYSA-N
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Description

1-(3-Methylpiperidin-1-yl)butane-1,3-dione is an organic compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a butane-1,3-dione moiety. It is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

The synthesis of 1-(3-Methylpiperidin-1-yl)butane-1,3-dione typically involves the reaction of 3-methylpiperidine with butane-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(3-Methylpiperidin-1-yl)butane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylpiperidin-1-yl)butane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperidin-1-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Methylpiperidin-1-yl)butane-1,3-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-methylpiperidin-1-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-8-4-3-5-11(7-8)10(13)6-9(2)12/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEKQKFWZADYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304589
Record name 1-(3-methylpiperidin-1-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92671-71-1
Record name NSC166410
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-methylpiperidin-1-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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